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Compound of Interest

Compound Name: Chloromethyl 2-ethylbutanoate

CAS No.: 40930-71-0

Cat. No.: B3037041

Get Quote

Executive Summary
Chloromethyl 2-ethylbutanoate (CME-2EB) represents a strategic "middle ground" in the

design of acyloxyalkyl prodrugs. While Chloromethyl pivalate (POM) is the industry standard for

maximum chemical stability due to its steric bulk, it carries the risk of secondary carnitine

deficiency upon hydrolysis. Conversely, unbranched esters like Chloromethyl butyrate often

hydrolyze too rapidly in aqueous media to serve as effective oral delivery vehicles.

CME-2EB offers a unique steric profile: it provides sufficient bulk to resist premature chemical

hydrolysis in formulation, yet remains susceptible enough to esterases for efficient in vivo

release, potentially offering a distinct metabolic profile compared to the pivalate moiety.

Structural & Mechanistic Analysis
The reactivity of chloromethyl esters is governed primarily by the steric hindrance at the

-carbon of the acyl group. This steric bulk dictates both the rate of chemical hydrolysis (shelf-
life) and enzymatic cleavage (bioavailability).
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Steric Hierarchy
Chloromethyl Pivalate (Pivoxil): Contains a quaternary

-carbon (tert-butyl group). The three methyl groups create a "steric umbrella" that severely
retards nucleophilic attack at the carbonyl carbon.

Chloromethyl 2-Ethylbutanoate: Contains a tertiary

-carbon (methine group with two ethyl branches). The ethyl groups provide significant
rotational steric hindrance, greater than a straight chain but less rigid than the tert-butyl
group.

Chloromethyl Butyrate: Contains a secondary

-carbon (methylene group). Minimal steric hindrance leads to rapid hydrolysis.

Visualization: Steric Shielding & Reactivity
The following diagram illustrates the inverse relationship between steric bulk and hydrolysis

rate.
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Caption: Steric hierarchy showing the trade-off between structural bulk and hydrolytic lability.

Detailed Reactivity Profile
Chemical Stability (Aqueous Hydrolysis)
In aqueous buffers (pH 7.4), the hydrolysis follows pseudo-first-order kinetics.
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Pivalate:

hours. The steric bulk effectively blocks the approach of water/hydroxide ions.

2-Ethylbutanoate:

hours (estimated based on Taft steric parameters). The branched ethyl groups retard
hydrolysis significantly compared to linear esters but are less effective than the rigid trimethyl
group of pivalate.

Butyrate:

hour. Rapid degradation makes formulation difficult.

Alkylation Efficiency (Synthetic Reactivity)
When used to alkylate a drug (e.g., a carboxylic acid salt), the reactivity is determined by the

electrophilicity of the chloromethyl carbon (

).

Observation: The acyl group is distal to the reaction center (

attack on

). Therefore, CME-2EB reacts at a comparable rate to POM.

Implication: You can substitute CME-2EB into existing POM synthesis protocols without

drastic changes to reaction times or temperatures.

Metabolic & Toxicological Considerations
This is the critical differentiator for drug development.

Pivalate Risk: Hydrolysis yields pivalic acid, which cannot be metabolized via

-oxidation. It forms a conjugate with free carnitine (pivaloylcarnitine) which is excreted,
leading to secondary carnitine deficiency with chronic use.[1]

2-Ethylbutanoate Profile: Hydrolysis yields 2-ethylbutyric acid. While structurally related to

valproic acid (2-propylpentanoic acid), it is a lower homolog.
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Advantage:[2][3][4][5][6] It avoids the specific "metabolic dead-end" of pivalate to some

degree, though carnitine conjugation is still a potential pathway for branched acids.

Application: Often explored when pivalate toxicity is a limiting factor for a chronic-use drug.

Comparative Data Summary
Feature

Chloromethyl
Pivalate (POM)

Chloromethyl 2-
Ethylbutanoate

Chloromethyl
Butyrate

CAS Number 18997-19-8 13138744 33657-49-7

-Carbon Type

Quaternary (

)

Tertiary (

)

Secondary (

)

Relative Steric Bulk (

)
High (Ref: -2.5) Medium Low

Chemical Stability (pH

7.4)

High (

h)

Moderate (

h)

Low (

h)

Plasma Half-Life
Short (Rapid

enzymatic cleavage)
Short to Medium Very Short

Primary Metabolite Pivalic Acid 2-Ethylbutyric Acid Butyric Acid

Toxicity Concern Carnitine Depletion
Potential Valproate-

like effects
Low (Endogenous)

Experimental Protocols
Protocol A: Synthesis of Chloromethyl 2-Ethylbutanoate
Rationale: This method uses a Lewis acid catalyst to promote the reaction between the acid

chloride and paraformaldehyde, avoiding the use of carcinogenic bis(chloromethyl) ether.

Reagents:

2-Ethylbutyryl chloride (1.0 equiv)
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Paraformaldehyde (1.0 equiv)

Zinc Chloride (

, fused, 0.02 equiv)

Thionyl Chloride (

, 0.2 equiv - Cocatalyst)

Workflow:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

dropping funnel. Maintain inert atmosphere (

).

Mixing: Charge flask with 2-ethylbutyryl chloride and paraformaldehyde. Add fused

.

Initiation: Heat mixture to 60°C.

Addition: Add

dropwise over 30 minutes. (The

scavenges water and accelerates depolymerization of paraformaldehyde).

Reaction: Increase temperature to 80-90°C and stir for 3-5 hours. Monitor by GC or NMR

(disappearance of acid chloride peak).

Purification:

Cool to room temperature.

Distillation: Perform fractional distillation under reduced pressure. Chloromethyl 2-
ethylbutanoate typically boils at a slightly higher temperature than the starting chloride.
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Note: Chloromethyl esters are potent alkylating agents. Handle with extreme caution in a

fume hood.

Protocol B: Comparative Hydrolysis Assay
Rationale: To empirically determine the stability advantage of 2-ethylbutanoate over butyrate.

Preparation: Prepare 10 mM stock solutions of the chloromethyl ester in Acetonitrile.

Incubation: Add 100

L stock to 9.9 mL of Phosphate Buffer (PBS, pH 7.4) pre-warmed to 37°C.

Sampling: At

min, remove 200

L aliquots.

Quenching: Immediately extract into 400

L cold Ethyl Acetate (containing an internal standard, e.g., Naphthalene).

Analysis: Analyze organic phase by GC-MS or HPLC-UV.

Calculation: Plot

vs. time. The slope

gives

.

Prodrug Synthesis Workflow (DOT Diagram)
The following diagram outlines the standard pathway for converting a drug (Carboxylic Acid)

into a CME-2EB prodrug.
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Caption: Synthetic pathway for coupling CME-2EB to a carboxylic acid drug moiety.

References
Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man.[3]

Pharmacological Reviews, 54(4), 589-598. Link

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug

Discovery, 7(3), 255-270. Link

ChemicalBook. (2023). Chloromethyl 2-ethylbutyrate Properties and Synthesis. Link

PubChem. (2024). Chloromethyl 2-ethylbutanoate Compound Summary. Link

Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-

based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3037041/docs?utm_src=pdf-body-img#comparative-guide-reactivity-of-chloromethyl-2-ethylbutanoate-vs-chloromethyl-esters
https://pubmed.ncbi.nlm.nih.gov/12429869/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12429869%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnrd2468
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6468764.htm
https://www.benchchem.com/product/b3037041/docs?utm_src=pdf-body#comparative-guide-reactivity-of-chloromethyl-2-ethylbutanoate-vs-chloromethyl-esters
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F13138744
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16639716%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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